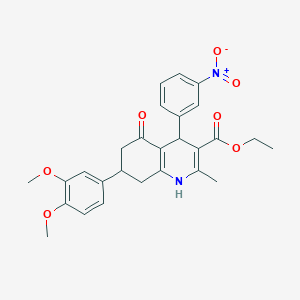

![molecular formula C24H26N2O5 B11633625 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633625.png)

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-4-(4-Methoxybenzoyl)-1-[2-(Morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Hydroxy-4-(4-Methoxybenzoyl)-1-[2-(Morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-on umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Die wichtigsten Schritte umfassen:

Bildung des Pyrrolidinrings: Dies kann durch eine Cyclisierungsreaktion erreicht werden, die eine geeignete Dicarbonylverbindung und ein Amin beinhaltet.

Einführung der Hydroxy- und Methoxybenzoylgruppen: Diese Gruppen können durch elektrophile aromatische Substitutionsreaktionen eingeführt werden.

Anlagerung der Morpholinyl- und Phenylgruppen: Diese Gruppen können durch nucleophile Substitutionsreaktionen hinzugefügt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Katalysatoren, die Optimierung der Reaktionsbedingungen (Temperatur, Druck, Lösungsmittel) und Reinigungsschritte umfassen, um die Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Hydroxy-4-(4-Methoxybenzoyl)-1-[2-(Morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitution: Häufige Reagenzien umfassen Halogene (für elektrophile Substitution) und Nucleophile wie Amine oder Thiole (für nucleophile Substitution).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxygruppe ein Keton ergeben, während die Reduktion der Carbonylgruppen Alkohole ergeben würde.

Wissenschaftliche Forschungsanwendungen

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Es könnte als biochemische Sonde oder als Leitverbindung für die Wirkstoffforschung ein potentielles Anwendungsspektrum besitzen.

Medizin: Seine einzigartige Struktur kann eine biologische Aktivität verleihen, was es zu einem Kandidaten für die therapeutische Entwicklung macht.

Industrie: Es könnte bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 3-Hydroxy-4-(4-Methoxybenzoyl)-1-[2-(Morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-on würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Mögliche Mechanismen umfassen:

Bindung an Enzyme: Die Verbindung kann Enzyme durch Bindung an ihre aktiven Zentren hemmen oder aktivieren.

Wechselwirkung mit Rezeptoren: Sie kann als Agonist oder Antagonist an bestimmten Rezeptoren wirken.

Modulation von Signalwegen: Sie kann zelluläre Signalwege beeinflussen, was zu Veränderungen im Zellverhalten führt.

Wirkmechanismus

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It may act as an agonist or antagonist at specific receptors.

Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Hydroxy-4-methoxybenzoesäure: Teilt die Hydroxy- und Methoxybenzoylgruppen, aber es fehlt der Pyrrolidinring und andere Substituenten.

4-Hydroxy-3-methylbenzoesäure: Ähnliche aromatische Struktur, aber unterschiedliche Substituenten.

Einzigartigkeit

3-Hydroxy-4-(4-Methoxybenzoyl)-1-[2-(Morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-on ist aufgrund seiner Kombination von funktionellen Gruppen und seines Potenzials für vielfältige chemische Reaktivität und biologische Aktivität einzigartig. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C24H26N2O5 |

|---|---|

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H26N2O5/c1-30-19-9-7-18(8-10-19)22(27)20-21(17-5-3-2-4-6-17)26(24(29)23(20)28)12-11-25-13-15-31-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20+ |

InChI-Schlüssel |

BGDCXYQVUYTCBG-LSDHQDQOSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoate](/img/structure/B11633554.png)

![4-({2-(furan-2-yl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633559.png)

![6-[(5Z)-5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11633565.png)

![Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633575.png)

![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633578.png)

![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633580.png)

![[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid](/img/structure/B11633585.png)

![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11633592.png)

![2-cyclopropyl-N'-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633611.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11633617.png)

![8-ethyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11633622.png)

![2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11633628.png)

![2-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B11633631.png)